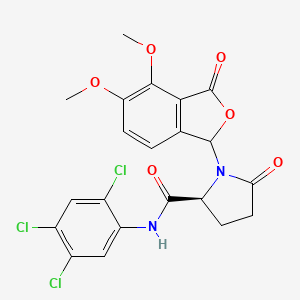
C21H17Cl3N2O6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C21H17Cl3N2O6 is a complex organic molecule that has garnered significant interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C21H17Cl3N2O6 typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, such as:
Neat Methods: Stirring without solvent at room temperature or with heat.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
Industrial Production Methods
Industrial production of This compound often employs large-scale reactors and optimized conditions to maximize yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
C21H17Cl3N2O6: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
C21H17Cl3N2O6: has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of C21H17Cl3N2O6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- C21H17Cl3N2O5
- C21H17Cl3N2O7
- C21H17Cl2N2O6
Uniqueness
C21H17Cl3N2O6: is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propiedades
Fórmula molecular |
C21H17Cl3N2O6 |
|---|---|
Peso molecular |
499.7 g/mol |
Nombre IUPAC |
(2S)-1-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)-5-oxo-N-(2,4,5-trichlorophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H17Cl3N2O6/c1-30-15-5-3-9-17(18(15)31-2)21(29)32-20(9)26-14(4-6-16(26)27)19(28)25-13-8-11(23)10(22)7-12(13)24/h3,5,7-8,14,20H,4,6H2,1-2H3,(H,25,28)/t14-,20?/m0/s1 |
Clave InChI |
VYNYYROSKLYCBQ-PVCZSOGJSA-N |
SMILES isomérico |
COC1=C(C2=C(C=C1)C(OC2=O)N3[C@@H](CCC3=O)C(=O)NC4=CC(=C(C=C4Cl)Cl)Cl)OC |
SMILES canónico |
COC1=C(C2=C(C=C1)C(OC2=O)N3C(CCC3=O)C(=O)NC4=CC(=C(C=C4Cl)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)
![N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide](/img/structure/B12631498.png)
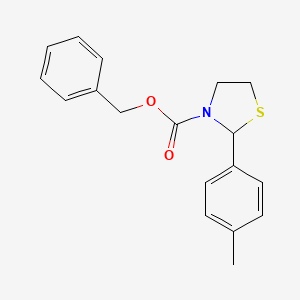
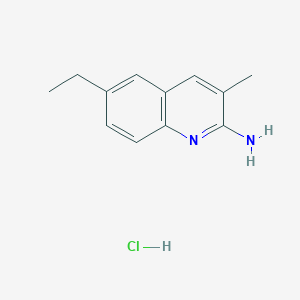
![(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B12631509.png)
![7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol](/img/structure/B12631510.png)
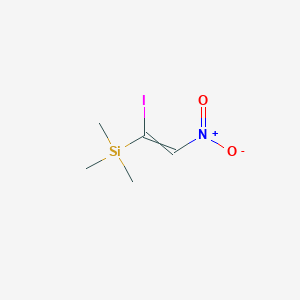

![3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12631533.png)
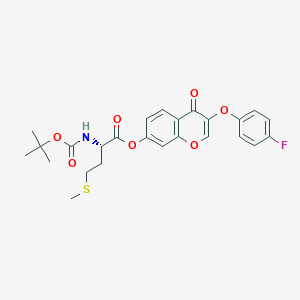
![1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B12631542.png)


